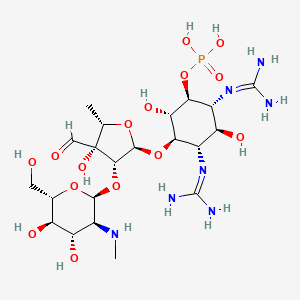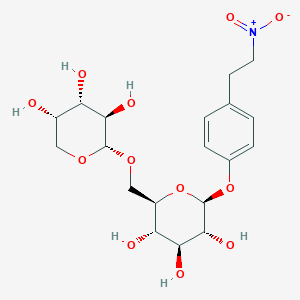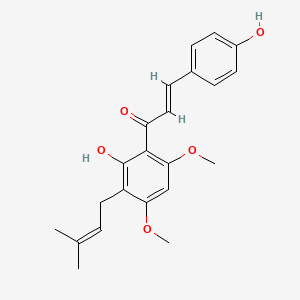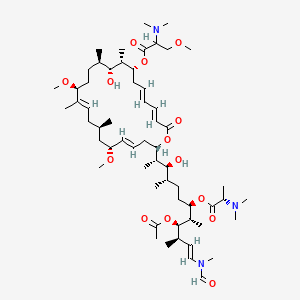
Streptomycin 6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptomycin 6-phosphate is a streptomycin phosphate. It is a conjugate base of a this compound(1+).
Wissenschaftliche Forschungsanwendungen
Understanding Resistance Patterns
- Epidemiology of Streptomycin Resistant Salmonella : Research highlighted the significance of Streptomycin as an epidemiological marker for monitoring antimicrobial resistance, particularly in Salmonella serovars. The study found a substantial and increasing prevalence of streptomycin-resistant Salmonella in humans, animals, and animal products in Ethiopia, emphasizing the need for continual monitoring and a one-health approach to prevent further resistance development (Mengistu et al., 2020).
Molecular Insights and Biotechnological Applications
- Molecular Regulation of Antibiotic Biosynthesis in Streptomyces : This research discussed the regulation of antibiotic biosynthesis in Streptomyces, a primary source of antibiotics. The study emphasized the intricate network of regulatory systems influencing the production of antibiotics, highlighting the potential of these insights for biotechnological applications (Liu et al., 2013).
- Regulation of Phosphate Metabolism in Streptomyces Genus : The paper addressed the impact of inorganic phosphate on antibiotics production in the Streptomyces genus, indicating that the pho regulon plays a significant role in secondary metabolites production. This regulation is species-specific and controls secondary metabolites production directly or indirectly, providing avenues for industrial exploitation (Barreiro & Martínez-Castro, 2019).
Streptomyces as a Source of Bioactive Compounds and Enzymes
- Biosynthesis of the Tunicamycins : The study reviewed the biosynthesis of tunicamycins, produced by Streptomyces species, highlighting their unique structural features and potential applications in inhibiting protein glycosylation in eukaryotes and peptidoglycan cell wall assembly in bacteria (Price & Tsvetanova, 2007).
- Recent Advances in Understanding Streptomyces : This review summarized recent studies on Streptomyces, emphasizing its significance as a rich source of antibiotics and the recent technological advances that have accelerated progress in understanding its biology and potential in producing novel bioactive compounds (Chater, 2016).
- Streptomyces spp. in the Biocatalysis Toolbox : The paper highlighted the role of Streptomyces in biocatalysis and its potential in green chemical transformations and biopharmaceutical and biofuel production, owing to its versatile metabolism and rich source of enzymes (Spasić et al., 2018).
- Antibacterial Activities of Secondary Metabolites from Streptomyces sp. : The study systematically reviewed the antibacterial properties of secondary metabolites derived from Streptomyces sp., underlining its potential as a source of new antimicrobial agents to address the challenge of Multidrug-Resistant pathogens (Elsalam et al., 2022).
Eigenschaften
Molekularformel |
C21H40N7O15P |
|---|---|
Molekulargewicht |
661.6 g/mol |
IUPAC-Name |
[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1 |
InChI-Schlüssel |
BWVNOTYEDMJNDA-TWBNDLJKSA-N |
Isomerische SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Kanonische SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1247373.png)









![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)

